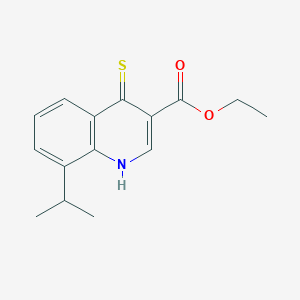

Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 8-isopropil-4-tioxo-1,4-dihidroquinolina-3-carboxilato de etilo es un compuesto químico con la fórmula molecular C15H17NO2S y un peso molecular de 275.37 g/mol . Este compuesto pertenece a la clase de los derivados de quinolina, que son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales.

Métodos De Preparación

La síntesis de 8-isopropil-4-tioxo-1,4-dihidroquinolina-3-carboxilato de etilo típicamente implica la reacción de materiales de partida adecuados en condiciones específicas. Una ruta sintética común incluye la condensación de un derivado de anilina sustituido con isopropilo con acetoacetato de etilo, seguido de pasos de ciclización y tionación. Las condiciones de reacción a menudo implican el uso de catalizadores ácidos o básicos, temperaturas elevadas y atmósferas inertes para garantizar la formación del producto deseado .

Análisis De Reacciones Químicas

El 8-isopropil-4-tioxo-1,4-dihidroquinolina-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol o tioéter utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila en el anillo de quinolina, particularmente en las posiciones adyacentes al átomo de nitrógeno. .

Aplicaciones Científicas De Investigación

El 8-isopropil-4-tioxo-1,4-dihidroquinolina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:

Química medicinal: Este compuesto se está investigando por su potencial como agente antimicrobiano, antiviral y anticancerígeno debido a su estructura central de quinolina.

Ciencia de los materiales: Se utiliza en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED) debido a sus propiedades electrónicas.

Estudios biológicos: El compuesto se estudia por sus interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos, para comprender su mecanismo de acción y posibles aplicaciones terapéuticas

Mecanismo De Acción

El mecanismo de acción del 8-isopropil-4-tioxo-1,4-dihidroquinolina-3-carboxilato de etilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El núcleo de quinolina puede intercalarse con el ADN, inhibiendo los procesos de replicación y transcripción. Además, el grupo tioxo puede formar enlaces covalentes con grupos tiol en proteínas, lo que lleva a la inhibición de la actividad enzimática .

Comparación Con Compuestos Similares

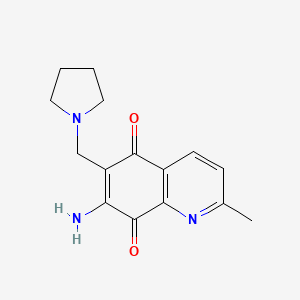

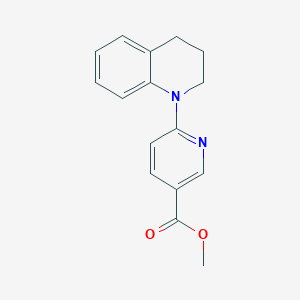

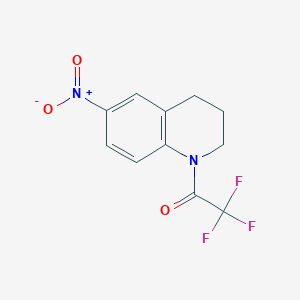

El 8-isopropil-4-tioxo-1,4-dihidroquinolina-3-carboxilato de etilo se puede comparar con otros derivados de quinolina, como:

4-oxo-1,4-dihidroquinolina-3-carboxilato de etilo: Este compuesto carece de los grupos isopropilo y tioxo, lo que da como resultado una reactividad química y una actividad biológica diferentes.

1-etil-6,7,8-trifluoro-4-oxo-1,4-dihidroquinolina-3-carboxilato de etilo: La presencia de grupos trifluorometilo altera significativamente las propiedades electrónicas y las interacciones biológicas del compuesto

El 8-isopropil-4-tioxo-1,4-dihidroquinolina-3-carboxilato de etilo se destaca por su combinación única de los grupos isopropilo y tioxo, que confieren propiedades químicas y biológicas distintas.

Propiedades

Fórmula molecular |

C15H17NO2S |

|---|---|

Peso molecular |

275.4 g/mol |

Nombre IUPAC |

ethyl 8-propan-2-yl-4-sulfanylidene-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)12-8-16-13-10(9(2)3)6-5-7-11(13)14(12)19/h5-9H,4H2,1-3H3,(H,16,19) |

Clave InChI |

UGECDJBTAANZRA-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CNC2=C(C1=S)C=CC=C2C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)

![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)

![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)

![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)

![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)

![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)